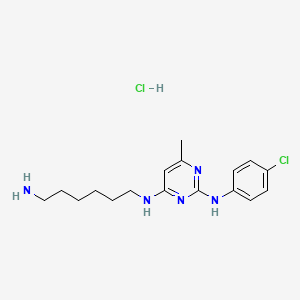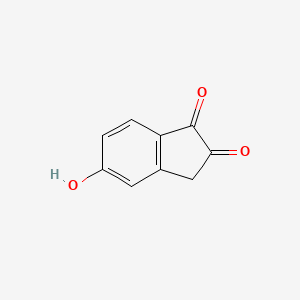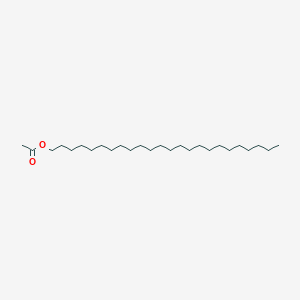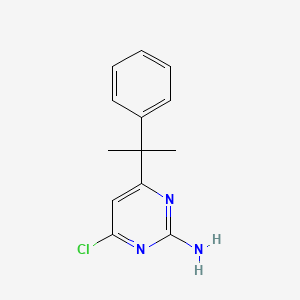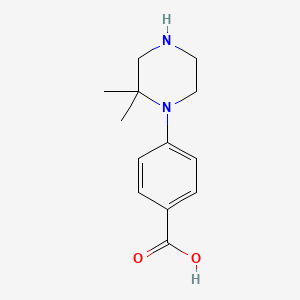
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is a chemical compound that features a piperazine ring substituted with a 2,2-dimethyl group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid typically involves the following steps:
Piperazine Derivative Synthesis: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
Substitution Reaction: The piperazine ring is then substituted with a 2,2-dimethyl group.
Coupling Reaction: The substituted piperazine is coupled with benzoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form derivatives such as benzoic anhydride.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic anhydride
Reduction: Piperazine derivatives
Substitution: Substituted piperazine compounds
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is compared with other similar compounds to highlight its uniqueness:
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Similar piperazine structure but different functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Piperazine ring with a phenyl group and different amide functionality.
1,4-Bis(acryloyl)piperazine: Piperazine ring with acryloyl groups.
These compounds share the piperazine ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-(2,2-dimethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)9-14-7-8-15(13)11-5-3-10(4-6-11)12(16)17/h3-6,14H,7-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XUOZNTCTYRDMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


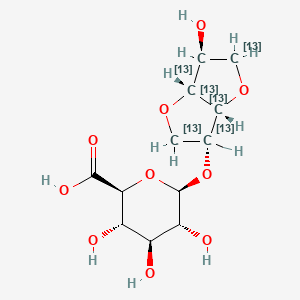
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)

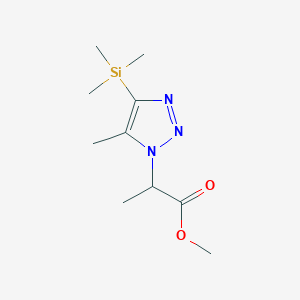

![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
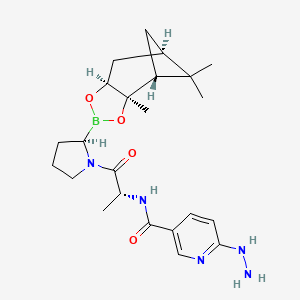
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
